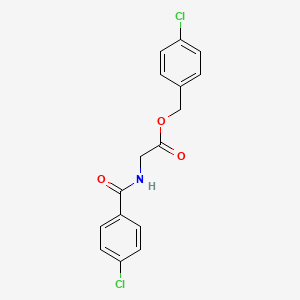![molecular formula C22H18O4 B5706949 phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)
phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate, also known as benzylphenylacetate, is an ester that has been widely used in scientific research. It is a colorless liquid that is soluble in organic solvents like ethanol and methanol. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate is not fully understood. However, it is believed to act as a substrate for esterases and lipases, which cleave the ester bond to yield phenylacetic acid and benzyl alcohol. Phenylacetic acid has been shown to have antibacterial and antifungal properties.
Biochemical and Physiological Effects:
Phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus. In addition, it has been shown to have antifungal activity against Candida albicans. Phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate has also been shown to have antioxidant activity and to protect against oxidative stress-induced damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has some limitations. It is not very soluble in water, which can limit its use in aqueous systems. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate. One direction is to further investigate its mechanism of action, particularly its interaction with esterases and lipases. Another direction is to explore its potential as an antibacterial and antifungal agent, particularly in the context of drug development. Finally, there is potential for research on the use of phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate as an antioxidant and its potential applications in the cosmetic and food industries.
Synthesemethoden
Phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate can be synthesized using different methods. One of the most common methods involves the reaction of benzyl alcohol with phenylacetyl chloride in the presence of a base like triethylamine. The resulting phenyl 4-{[(phenylacetyl)oxy]methyl}benzoateacetyl chloride is then reacted with benzoic acid in the presence of a base and a catalyst like dimethylaminopyridine to yield the final product.
Wissenschaftliche Forschungsanwendungen
Phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate has been used in scientific research for various applications. It has been used as a reagent in organic synthesis, as a flavoring agent in the food industry, and as a fragrance in the cosmetic industry. In addition, it has been used as a substrate to study the enzymatic activity of esterases and lipases.
Eigenschaften
IUPAC Name |
phenyl 4-[(2-phenylacetyl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-21(15-17-7-3-1-4-8-17)25-16-18-11-13-19(14-12-18)22(24)26-20-9-5-2-6-10-20/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNIPECCBRXJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-{[(2-phenylacetyl)oxy]methyl}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)


![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)
![4-chlorobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5706894.png)


![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)




![2-[(4-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5706958.png)